(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine
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Overview
Description
(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine is a complex organic compound with a unique structure that includes multiple functional groups such as thiazole, guanidine, and thiatriazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine involves multiple steps. The initial step typically includes the formation of the thiazole ring, followed by the introduction of the guanidine group. The thiatriazine ring is then synthesized and attached to the existing structure. The final step involves the addition of the (Z)-but-2-enedioic acid moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine can undergo various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biology, (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying biological pathways and mechanisms.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole and guanidine groups are known to interact with enzymes and receptors, modulating their activity. The thiatriazine ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other thiazole and guanidine derivatives, as well as thiatriazine-containing molecules. Examples include thiazole-4-carboxylic acid, guanidine hydrochloride, and 1,2,4,6-thiatriazine-3,5-dione.
Uniqueness: What sets (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine apart is its unique combination of functional groups. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
109467-08-5 |
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Molecular Formula |
C24H31N11O10S5 |
Molecular Weight |
793.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C16H23N11O2S5.2C4H4O4/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20;2*5-3(6)1-2-4(7)8/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
JEGGADBNTMVORC-SPIKMXEPSA-N |
Isomeric SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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